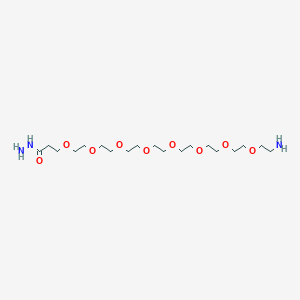
H2N-PEG8-Hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H2N-PEG8-Hydrazide is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. The molecular formula of this compound is C₁₉H₄₁N₃O₉, and it has a molecular weight of 455.54 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
H2N-PEG8-Hydrazide is synthesized through a series of chemical reactions involving polyethylene glycol and hydrazide functional groups. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as p-nitrophenyl chloroformate.
Coupling with Hydrazide: The activated polyethylene glycol is then reacted with hydrazine to form the hydrazide derivative.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using industrial-grade reagents.
Efficient Coupling: The activated polyethylene glycol is reacted with hydrazine under controlled conditions to ensure high yield.
Purification and Quality Control: The product is purified using industrial chromatography techniques and subjected to rigorous quality control to ensure consistency and purity
化学反应分析
Types of Reactions
H2N-PEG8-Hydrazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazide group
Common Reagents and Conditions
Aldehydes and Ketones: Used in condensation reactions to form hydrazones.
Nucleophiles: Used in substitution reactions to replace the hydrazide group
Major Products Formed
科学研究应用
H2N-PEG8-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome pathways.
Medicine: Investigated for its potential in targeted cancer therapies by selectively degrading oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems .
作用机制
H2N-PEG8-Hydrazide functions as a linker in PROTACs, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The mechanism involves:
相似化合物的比较
H2N-PEG8-Hydrazide is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include:
属性
分子式 |
C19H41N3O9 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C19H41N3O9/c20-2-4-25-6-8-27-10-12-29-14-16-31-18-17-30-15-13-28-11-9-26-7-5-24-3-1-19(23)22-21/h1-18,20-21H2,(H,22,23) |
InChI 键 |
PJJMIFZQQOYKDG-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



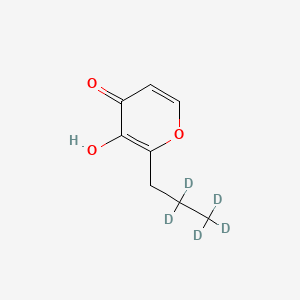
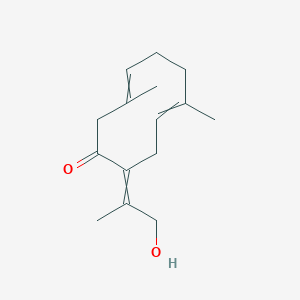
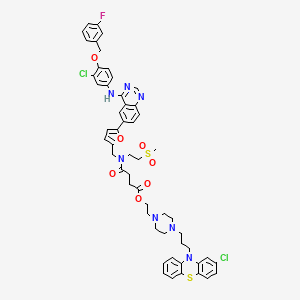
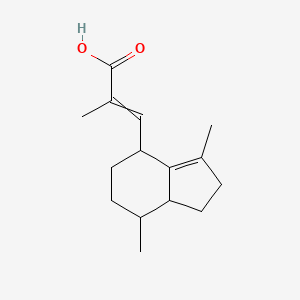
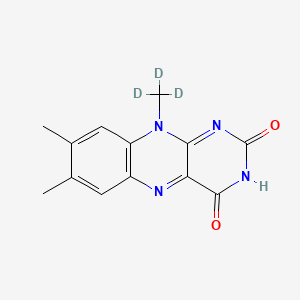
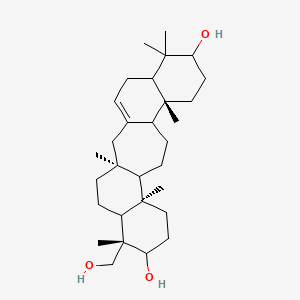
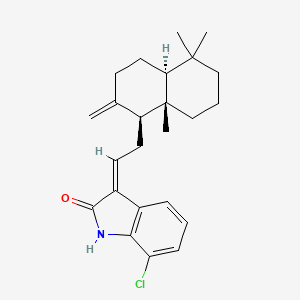
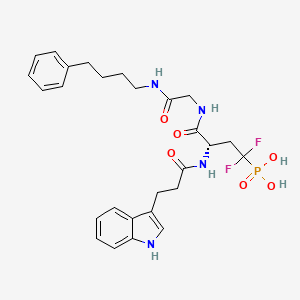

![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)

![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)

